molecular formula C10H20O2 B1675997 trans-2-Isopropyl-5-propyl-1,3-dioxane CAS No. 19476-84-7

trans-2-Isopropyl-5-propyl-1,3-dioxane

Cat. No.: B1675997
CAS No.: 19476-84-7
M. Wt: 172.26 g/mol
InChI Key: WESQGUFEFTXRLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-2-Isopropyl-5-propyl-1,3-dioxane: is an organic compound belonging to the class of dioxanes. Dioxanes are heterocyclic organic compounds containing a six-membered ring with two oxygen atoms. This specific compound is characterized by the presence of isopropyl and propyl groups attached to the dioxane ring in a cis configuration, meaning both substituents are on the same side of the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Isopropyl-5-propyl-1,3-dioxane typically involves the reaction of carbonyl compounds with 1,3-propanediol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then undergoes cyclization to form the dioxane ring .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions: trans-2-Isopropyl-5-propyl-1,3-dioxane can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

trans-2-Isopropyl-5-propyl-1,3-dioxane has several applications in scientific research:

    Chemistry: It is used as a solvent and a reagent in organic synthesis.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and interactions with biological targets.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of trans-2-Isopropyl-5-propyl-1,3-dioxane involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways and physiological processes .

Comparison with Similar Compounds

  • cis-2-Isopropyl-4-methyl-1,3-dioxolane
  • trans-1,2-Dimethylcyclopropane
  • 1,3-Dioxolane

Comparison: trans-2-Isopropyl-5-propyl-1,3-dioxane is unique due to its specific substituents and cis configuration, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different physical properties, such as boiling point and solubility, and distinct interactions with biological targets .

Properties

CAS No.

19476-84-7

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

2-propan-2-yl-5-propyl-1,3-dioxane

InChI

InChI=1S/C10H20O2/c1-4-5-9-6-11-10(8(2)3)12-7-9/h8-10H,4-7H2,1-3H3

InChI Key

WESQGUFEFTXRLG-UHFFFAOYSA-N

SMILES

CCCC1COC(OC1)C(C)C

Canonical SMILES

CCCC1COC(OC1)C(C)C

Appearance

Solid powder

19476-84-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

m-Dioxane, 2-isopropyl-5-propyl-, (Z)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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